1,5-Diphenylcarbazone

Chromium Speciation Solid-Phase Extraction Flame Atomic Absorption Spectrometry

Choose DPCO over DPC for oxidation-free chromium speciation. DPCO-functionalized sorbents retain Cr(III) at pH 9.0 (95% recovery, RSD=1%) while Cr(VI) passes through—eliminating the in-situ oxidation DPC requires. For ultratrace Cr(VI), DPCO-modified XAD-16 achieves 25-fold preconcentration with 99.7±0.7% recovery under mild elution dithizone cannot match. In mercurimetric chloride titration, DPCO delivers sharper endpoints than DPC in heavy-metal matrices. Also formulated as a nickel-complex gamma dosimeter (20–1000 Gy, λmax 530 nm).

Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
CAS No. 119295-41-9
Cat. No. B7855421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenylcarbazone
CAS119295-41-9
Molecular FormulaC13H12N4O
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NNC(=O)N=NC2=CC=CC=C2
InChIInChI=1S/C13H12N4O/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18)
InChIKeyZFWAHZCOKGWUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diphenylcarbazone (CAS 119295-41-9): Procurement Considerations for Analytical Reagents in Mercury and Chromium Speciation


1,5-Diphenylcarbazone (C₁₃H₁₂N₄O, MW 240.26 g·mol⁻¹, melting point 157 °C) is a carbazone-class organic compound, characterized by the core structure HN=N-CO-NH-NH₂, and is commercially available both as a pure substance and as a standardized mixture with 1,5-diphenylcarbazide . Its primary industrial and research utility lies in its function as a chromogenic chelating agent for the quantitative and semi-quantitative analysis of specific heavy metal ions [1]. The compound exhibits high solubility in organic solvents such as ethanol and chloroform but is poorly soluble in water, a physical property that influences its use in both solution-phase assays and solid-phase extraction (SPE) sorbent functionalization [2].

Analytical Performance Limits: Why 1,5-Diphenylcarbazide or Dithizone Cannot Substitute 1,5-Diphenylcarbazone in Specific Workflows


Procurement of a general-purpose chelating agent such as 1,5-diphenylcarbazide (DPC) or dithizone cannot replicate the performance of 1,5-diphenylcarbazone (DPCO) in defined analytical workflows due to quantifiable differences in complex stability, redox roles, and recovery yields. While DPC is the established reagent for Cr(VI) spectrophotometry, its utility is contingent upon in situ oxidation to DPCO, which then forms the measurable Cr(III)-DPCO chromophore; thus, using DPCO directly eliminates the variable oxidation step and ensures consistent complex formation, particularly in SPE applications where DPC is not suitable for direct Cr(III) retention [1][2]. Conversely, dithizone forms metal complexes that are substantially more stable than those of DPCO, making DPCO unsuitable for applications requiring high stability constants, but this lower stability confers a critical advantage in reversible solid-phase extraction, enabling quantitative elution of Cr(VI) with mild conditions (0.05 M H₂SO₄ in methanol, 99.7±0.7% recovery) that dithizone's strong binding would preclude [3][4].

Quantitative Differentiation of 1,5-Diphenylcarbazone: Head-to-Head Performance Comparisons Against 1,5-Diphenylcarbazide and Dithizone


Solid-Phase Extraction Recovery and Sensitivity: 1,5-Diphenylcarbazone vs. Dithizone in Cr(VI) Preconcentration

1,5-Diphenylcarbazone enables quantitative recovery of Cr(VI) from aqueous matrices with a preconcentration factor of 25, a performance metric unattainable with dithizone-based sorbents due to the latter's excessively high complex stability. Dithizone forms complexes with extraction constants orders of magnitude higher than those of diphenylcarbazone, rendering quantitative elution difficult without harsh conditions that risk analyte loss or sorbent degradation [1][2].

Chromium Speciation Solid-Phase Extraction Flame Atomic Absorption Spectrometry

Mercury(II) Detection Sensitivity: Superiority of 1,5-Diphenylcarbazone over 1,5-Diphenylcarbazide in Mercurimetric Titration

In micro-mercurimetric titrations for halogen determination, 1,5-diphenylcarbazone demonstrates substantially greater sensitivity as an endpoint indicator compared to its reduced analog 1,5-diphenylcarbazide. This differential sensitivity enables precise endpoint determination even in the presence of heavy metal salts that would otherwise interfere [1]. The characteristic intense blue-violet color transition upon Hg(II) complexation provides a sharper visual endpoint with DPCO than with DPC under identical acidity conditions [2].

Mercurimetry Titrimetric Analysis Halogen Determination

Direct Cr(III) Retention on Functionalized Sorbents: 1,5-Diphenylcarbazone Enables Selective SPE While 1,5-Diphenylcarbazide Does Not

1,5-Diphenylcarbazone incorporated into a polymeric matrix enables direct, high-efficiency retention of Cr(III) ions at pH 9.0 with 95% recovery (RSD = 1%), a functionality that 1,5-diphenylcarbazide cannot provide because DPC requires oxidation to DPCO before complexation with Cr(III) [1]. The DPCO-incorporated resin exhibits selective Cr(III) binding in the presence of competing ions including Cu(II), Ni(II), Mn(II), and Ca(II), with quantitative elution achieved using 0.1 mol L⁻¹ EDTA [2].

Chromium Speciation Selective Sorbent Wastewater Analysis

Molar Absorptivity of Cr(III)-DPCO Complex: Consistent Quantification Across SPE and Solution Methods

The Cr(III)-1,5-diphenylcarbazone complex exhibits a molar absorptivity (ε) of 4.3×10⁴ L·mol⁻¹·cm⁻¹ at λ_max = 545 nm, with a specific absorptivity (a) of 0.83, establishing a benchmark sensitivity for spectrophotometric Cr(VI) determination [1]. This chromogenic response is the analytical endpoint for both direct solution assays and SPE-based preconcentration methods, providing cross-platform consistency in quantification [2].

Spectrophotometry Chromium(VI) Detection Method Validation

Substituted Diphenylcarbazone Derivatives: Structural Modifications Can Enhance Mercury Sensitivity but Baseline DPCO Remains the Established Standard

A systematic investigation of diphenylcarbazone and its derivatives revealed that substituted diarylcarbazones can exhibit substantially increased sensitivity toward mercury(II) compared to the unsubstituted parent compound [1]. However, for chromate detection, diphenylcarbazide surpasses all tested diarylcarbazide derivatives in sensitivity, establishing that the unsubstituted diphenylcarbazone remains the benchmark for mercury detection while substitution may offer tailored improvements for specific cations [2].

Structure-Activity Relationship Diarylcarbazones Heavy Metal Detection

1,5-Diphenylcarbazone: Optimal Procurement Scenarios for Analytical Chemistry, Environmental Monitoring, and Radiation Processing


Mercurimetric Titration of Halogens in Water and Brine Samples

1,5-Diphenylcarbazone is the preferred indicator for mercurimetric determination of chloride and other halogens, where its higher sensitivity compared to 1,5-diphenylcarbazide enables precise endpoint detection even in the presence of interfering heavy metal salts [7]. Laboratories performing water quality analysis per standard methods that specify mercurimetric titration should procure DPCO rather than DPC to achieve the required endpoint sharpness and accuracy .

Chromium Speciation via Solid-Phase Extraction with Direct Cr(III) Retention

For environmental laboratories analyzing wastewater or sewage requiring separate quantification of Cr(III) and Cr(VI), 1,5-diphenylcarbazone-functionalized sorbents enable direct retention of Cr(III) at pH 9.0 with 95% recovery (RSD = 1%), while Cr(VI) passes through for subsequent determination [7]. This workflow eliminates the oxidation step required for DPC-based methods and reduces analysis time, making DPCO-functionalized SPE materials the procurement choice for high-throughput chromium speciation .

Preconcentration of Trace Cr(VI) Prior to FAAS or ICP-MS Analysis

When analyzing water samples with Cr(VI) concentrations below the instrumental detection limit of FAAS, 1,5-diphenylcarbazone enables a 25-fold preconcentration factor with 99.7±0.7% recovery using Amberlite XAD-16 resin [7]. The lower complex stability of DPCO relative to dithizone is advantageous here, allowing quantitative elution with mild conditions (0.05 M H₂SO₄ in methanol) that preserve analyte integrity and extend column lifetime .

Gamma Radiation Dosimetry in the 20–1000 Gy Range

1,5-Diphenylcarbazone forms the basis of a nickel-complex liquid dosimeter for gamma irradiation processing, with a linear response range of 20–1000 Gy and maximum absorbance at 530 nm [7]. This application represents a distinct procurement scenario unrelated to metal detection, where the compound's radiochromic properties are exploited for routine dosimetry in radiation sterilization and material processing facilities .

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